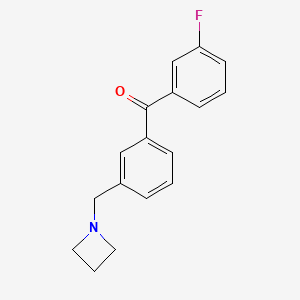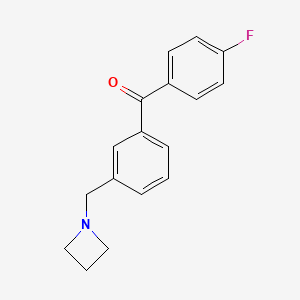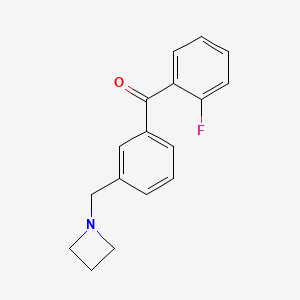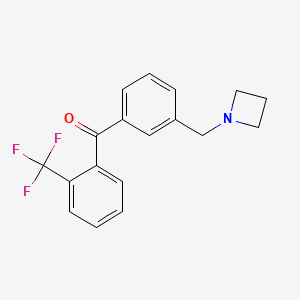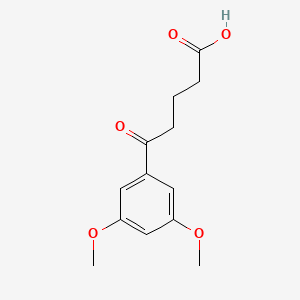
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dimethoxyphenyl)acetic acid” is a carboxylic acid . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .
Molecular Structure Analysis
The molecular formula of “(3,5-Dimethoxyphenyl)acetic acid” is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .
Physical And Chemical Properties Analysis
“(3,5-Dimethoxyphenyl)acetic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 352.6±27.0 °C at 760 mmHg, and a refractive index of 1.527 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of 3,5-Dimethoxyhomophthalic acid, a compound related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has been achieved through a series of reactions starting from 3,5-dimethoxycinnamic acid. This synthesis involves cyclization and oxidative decomposition steps, with the final products characterized using various analytical methods including IR, NMR, and MS. These synthetic pathways are significant for the development of biologically active compounds (Qadeer, Nasim, & Fan, 2007).
Antioxidant Properties
- Research into dimethoxyphenyl compounds, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has led to the development of novel triazoles with antioxidant properties. These compounds were synthesized and evaluated for their potential antioxidant activities, demonstrating the utility of dimethoxyphenyl derivatives in the development of antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antimicrobial and Anti-Proliferative Activities
- The synthesis of 1,3,4-Oxadiazole derivatives, including 5-(3,4-dimethoxyphenyl) variants, has shown promising results in antimicrobial and anti-proliferative activities. These compounds have been tested against various bacteria and fungi, as well as cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Metabolic Regulation
- In a study exploring metabolic regulation, compounds including 3-methyl-2-oxovaleric acid, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, were identified as metabolites influencing systemic metabolism. These compounds were found to induce specific phenotypes in adipocytes and myocytes, affecting energy expenditure and glucose homeostasis, suggesting their role in metabolic regulation (Whitehead et al., 2021).
Isocoumarin Synthesis
- The synthesis of natural isocoumarin, thunberginol B, involved the use of dimethoxyhomophthalic acid, a compound similar to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid. This demonstrates the compound's relevance in the synthesis of biologically active natural products (Qadeer, Rama, & Shah, 2007).
Nonenzymatic Transamination Studies
- The study of 4,5-Dioxovaleric acid, structurally related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, highlights its potential in nonenzymatic transamination reactions. Such reactions are important in the study of metabolic pathways and the synthesis of biologically significant compounds (Beale, Gold, & Granick, 1979).
Eigenschaften
IUPAC Name |
5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBYOZFGUNDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645475 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-55-7 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

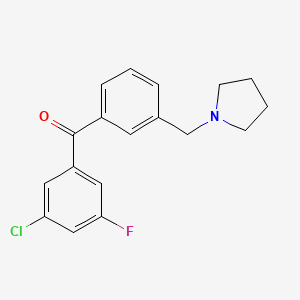
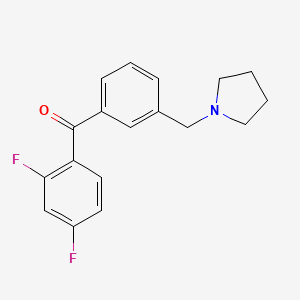

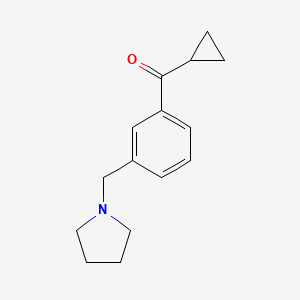
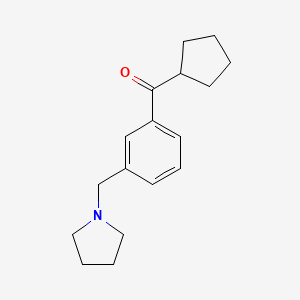
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
